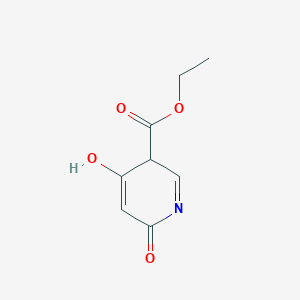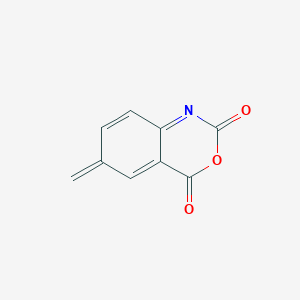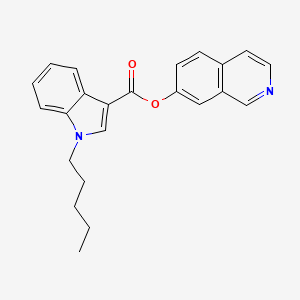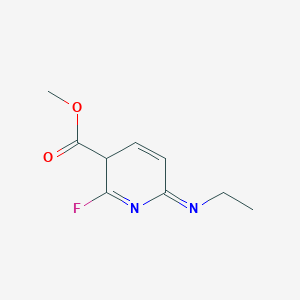
3-Pyridinecarboxylicacid,6-(ethylamino)-2-fluoro-,methylester(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL 6-(ETHYLAMINO)-2-FLUOROPYRIDINE-3-CARBOXYLATE is a fluorinated pyridine derivative. This compound is of interest due to its unique structural features, which include a fluorine atom at the 2-position and an ethylamino group at the 6-position of the pyridine ring. These modifications can significantly influence the compound’s chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of METHYL 6-(ETHYLAMINO)-2-FLUOROPYRIDINE-3-CARBOXYLATE typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoropyridine-3-carboxylic acid.
Amidation: The carboxylic acid group is converted to an amide using ethylamine under suitable conditions.
Esterification: The amide is then esterified to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino group.
Reduction: Reduction reactions can target the carbonyl group in the ester moiety.
Substitution: The fluorine atom on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidation can lead to the formation of N-ethyl-2-fluoropyridine-3-carboxamide.
Reduction: Reduction can yield METHYL 6-(ETHYLAMINO)-2-FLUOROPYRIDINE-3-METHANOL.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
METHYL 6-(ETHYLAMINO)-2-FLUOROPYRIDINE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s fluorinated pyridine ring is of interest in the study of enzyme interactions and receptor binding.
Industry: Used in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of METHYL 6-(ETHYLAMINO)-2-FLUOROPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors, while the ethylamino group can participate in hydrogen bonding and other interactions. These features make it a valuable compound in the study of biochemical pathways and drug design.
Vergleich Mit ähnlichen Verbindungen
- METHYL 6-(AMINO)-2-FLUOROPYRIDINE-3-CARBOXYLATE
- METHYL 6-(METHYLAMINO)-2-FLUOROPYRIDINE-3-CARBOXYLATE
- METHYL 6-(DIMETHYLAMINO)-2-FLUOROPYRIDINE-3-CARBOXYLATE
Comparison:
- Uniqueness: The presence of the ethylamino group in METHYL 6-(ETHYLAMINO)-2-FLUOROPYRIDINE-3-CARBOXYLATE distinguishes it from its analogs, potentially offering different reactivity and biological activity.
- Reactivity: The ethylamino group can influence the compound’s reactivity in substitution and oxidation reactions.
- Biological Activity: The structural differences can lead to variations in binding affinity and specificity for biological targets.
Eigenschaften
Molekularformel |
C9H11FN2O2 |
|---|---|
Molekulargewicht |
198.19 g/mol |
IUPAC-Name |
methyl 6-ethylimino-2-fluoro-3H-pyridine-3-carboxylate |
InChI |
InChI=1S/C9H11FN2O2/c1-3-11-7-5-4-6(8(10)12-7)9(13)14-2/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
WNRVFIAIQAYULH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN=C1C=CC(C(=N1)F)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


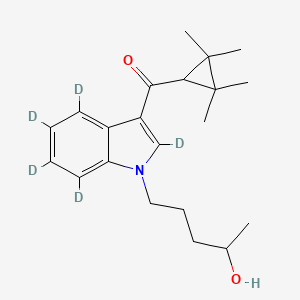


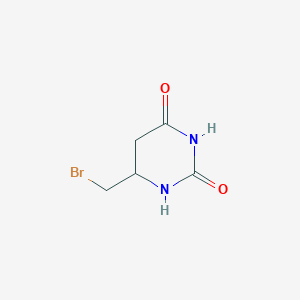
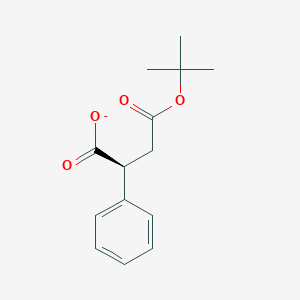


![6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-2(1H)-quinolinone](/img/structure/B12358465.png)
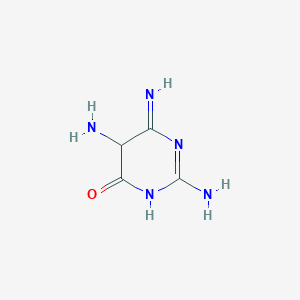
![2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12358477.png)

